Cas no 64099-44-1 (10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-)
64099-44-1 structure
Product Name:10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-
CAS-Nr.:64099-44-1
MF:C21H25N3O2S2
MW:415.572102308273
CID:504144
PubChem ID:68833
Update Time:2025-04-19
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10-(1-azabicyclo[2.2.2]octan-3-yl)-N,N-dimethylphenothiazine-2-sulfonamide
- 10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-
- 10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
- 10H-Phenothiazine-2-sulfonamide, 10-(1-azabicyclo(2.2.2)oct-3-yl)-N,N-dimethyl-
- LM 24056
- N,N-Dimethyl-10-(3-chinuclidinyl)-2-phenylthiazinylsulfonamid
- N,N-Dimethyl-10-(3-quinuclidinyl)phenothiazine-2-sulfonamide
- Quisultazine [INN]
- Quisultidina
- Quisultidina [INN-Spanish]
- Quisultidinum
- Quisultidinum [INN-Latin]
- UNII-60J29WG4Q6
- 64099-44-1
- Quisultidine
- EINECS 264-671-3
- CHEMBL2105307
- SCHEMBL142255
- DTXSID40867053
- N,N-dimethyl-10-(quinuclidin-3-yl)-10H-phenothiazine-2-sulfonamide
- 60J29WG4Q6
- N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine
- N-(2,5-DICHLOROPHENYL)MALEAMICACID
- Quisultazine
- NS00053217
- Q27263232
- LM-24056
- LM24056
- 10-(1-Azabicyclo[2.2.2]octan-8-yl)-N,N-dimethylphenothiazine-2-sulfonamide
- 10-(1-Azabicyclo[2.2.2]octan-3-yl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
-
- Inchi: 1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3
- InChI-Schlüssel: HTHHBTMNLHMBHQ-UHFFFAOYSA-N
- Lächelt: S1C2C=CC=CC=2N(C2C=C(C=CC1=2)S(N(C)C)(=O)=O)C1CN2CCC1CC2
Berechnete Eigenschaften
- Genaue Masse: 415.138818
- Monoisotopenmasse: 415.138818
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 3
- Komplexität: 672
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 77.5
- XLogP3: 3.5
Experimentelle Eigenschaften
- Farbe/Form: Solid powder
- Dichte: 1.41
- Siedepunkt: 582.5°C at 760 mmHg
- Flammpunkt: 306.1°C
- Brechungsindex: 1.717
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Verwandte Literatur
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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